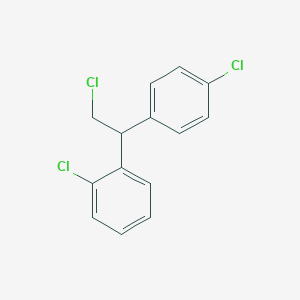
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- is a chemical compound that belongs to the family of chlorinated hydrocarbons. It is commonly known as "DDT," which stands for dichlorodiphenyltrichloroethane. DDT was widely used as an insecticide during the mid-20th century, but its use has been banned in many countries due to its harmful effects on the environment and human health.
Mecanismo De Acción
DDT acts as a neurotoxin, affecting the nervous system of insects and other animals. It works by binding to the sodium channels in the nerve cells, preventing the proper flow of sodium ions and disrupting the normal functioning of the nervous system. This leads to paralysis and death in insects and other animals.
Efectos Bioquímicos Y Fisiológicos
DDT has been shown to have a wide range of biochemical and physiological effects on various organisms. It has been linked to reproductive problems, developmental delays, and immune system dysfunction in humans and other animals. DDT has also been shown to disrupt the endocrine system, leading to hormonal imbalances and other health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DDT has several advantages for use in lab experiments, including its low cost and high potency as an insecticide. However, its use is limited due to its harmful effects on the environment and human health. Many countries have banned the use of DDT, and alternatives such as pyrethroids and neonicotinoids have been developed for use in agriculture and scientific research.
Direcciones Futuras
Future research on DDT should focus on developing safer and more effective alternatives for use in agriculture and scientific research. Studies should also be conducted to better understand the long-term effects of DDT exposure on human health and the environment. Additionally, research should be conducted to identify and mitigate the effects of DDT contamination in areas where it was previously used.
Métodos De Síntesis
The synthesis of DDT involves the reaction of chloral with chlorobenzene in the presence of sulfuric acid. The reaction produces 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane, which is then treated with thionyl chloride to produce DDT. The chemical reaction can be represented as follows:
C6H5Cl + CCl3CHO → C6H5CCl3 + H2O
C6H5CCl3 + SOCl2 → C6H5Cl2C(CCl3)H + SO2
Aplicaciones Científicas De Investigación
DDT has been used extensively in scientific research to study its effects on various organisms, including insects, birds, and humans. Insecticide resistance is a major concern in the field of agriculture, and DDT has been used to study the mechanisms of insecticide resistance in mosquitoes and other insects. DDT has also been used to study the effects of environmental toxins on bird populations, particularly in the case of the bald eagle, which was nearly driven to extinction due to DDT contamination.
Propiedades
Número CAS |
13312-58-8 |
|---|---|
Nombre del producto |
Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethyl)- |
Fórmula molecular |
C14H11Cl3 |
Peso molecular |
285.6 g/mol |
Nombre IUPAC |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H11Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-8,13H,9H2 |
Clave InChI |
NZTOLWBXRJOJED-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(CCl)C2=CC=C(C=C2)Cl)Cl |
Otros números CAS |
13312-58-8 |
Sinónimos |
1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethyl]benzene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



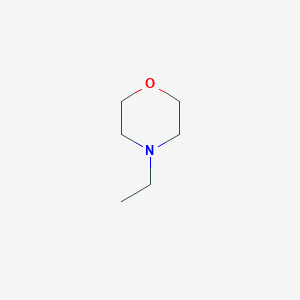

![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)
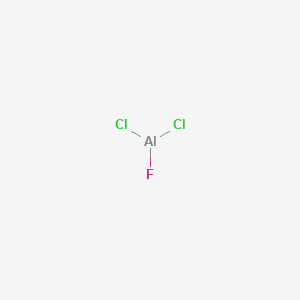

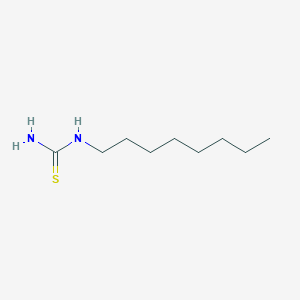
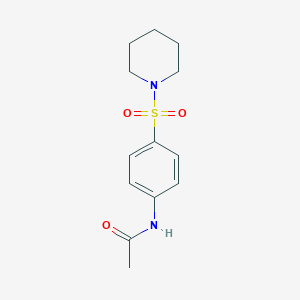
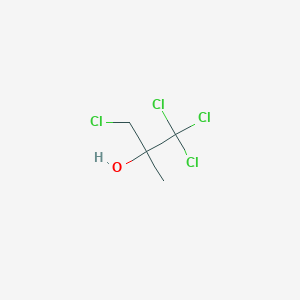
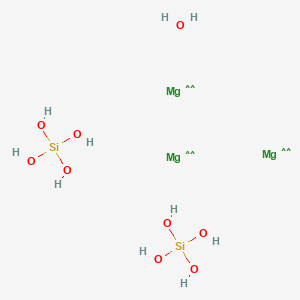
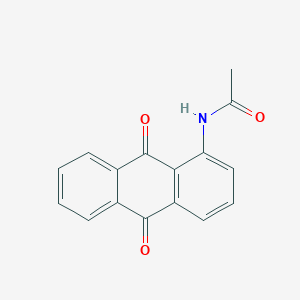
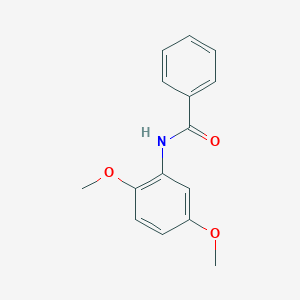
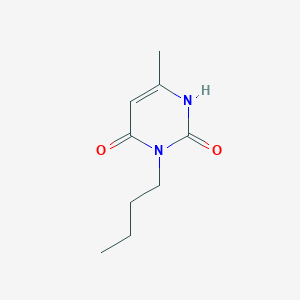
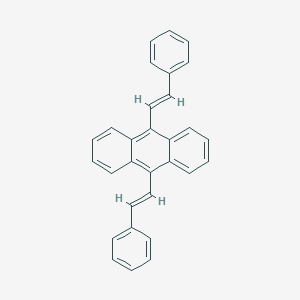
![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)